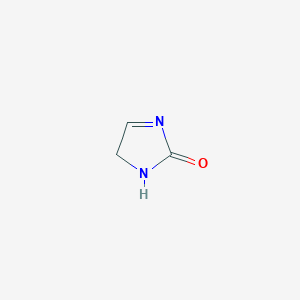

1H-Imidazol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Imidazol-2(5H)-one is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazol-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted glycine derivatives with formamide under acidic conditions. Another method includes the reaction of 1,2-diamines with carbonyl compounds, which leads to the formation of the imidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper iodide (CuI) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.

Reduction: Reduction reactions can convert it into imidazolidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed in substitution reactions.

Major Products:

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazolidine derivatives.

Substitution: Various N-substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazol-2(5H)-one and its derivatives have shown promising biological activities, particularly in the following areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For example, a series of synthesized compounds were evaluated against liver carcinoma cell lines (HEPG2-1). The structure-activity relationship (SAR) indicated that several derivatives exhibited moderate to high anticancer activity, with IC50 values significantly lower than that of doxorubicin, a standard chemotherapeutic agent. The most active compounds demonstrated IC50 values ranging from 0.86 µM to 19.06 µM .

| Compound No. | R | X | IC50 (µM) |

|---|---|---|---|

| 16c | CO2Et | Cl | 0.86 |

| 21c | CONHPh | Cl | 1.02 |

| 10g | Ac | NO2 | 1.08 |

| Doxorubicin | — | — | 0.72 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Its lipophilicity enhances membrane permeability, making it a candidate for further development as an antimicrobial agent.

Antihypertensive Effects

Research indicates that certain derivatives of this compound exhibit antihypertensive effects by interacting with imidazoline binding sites and adrenergic receptors. In studies involving spontaneously hypertensive rats, these compounds demonstrated significant reductions in mean arterial blood pressure (MAP), suggesting their potential as antihypertensive agents.

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives typically involves multi-step organic reactions that allow for modifications at various positions on the imidazole ring. The SAR studies are crucial for understanding how different substituents affect biological activity.

Synthesis Example

A common synthetic route involves the condensation of appropriate hydrazonoyl halides with imidazole derivatives to yield target compounds with desired biological properties .

Case Studies

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer activity of various imidazole derivatives against HEPG2 liver carcinoma cells, several compounds were found to induce apoptosis and disrupt the cell cycle at G2/M phase. The most potent derivative exhibited an IC50 value < 5 μM across multiple cancer cell lines, showcasing its potential for targeted cancer therapy .

Case Study 2: Antihypertensive Evaluation

A controlled study involving spontaneously hypertensive rats demonstrated that specific derivatives of this compound could significantly lower MAP by approximately 30% compared to control groups. This highlights the compound's potential in cardiovascular therapies.

Mechanism of Action

The mechanism by which 1H-Imidazol-2(5H)-one exerts its effects involves its ability to interact with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing enzyme activity and protein function. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Imidazole: Shares the imidazole ring structure but lacks the carbonyl group at the 2-position.

Benzimidazole: Contains a fused benzene ring, providing different chemical properties and biological activities.

Thiazole: Similar heterocyclic structure but contains a sulfur atom instead of one of the nitrogen atoms.

Uniqueness: 1H-Imidazol-2(5H)-one is unique due to its specific ring structure and the presence of a carbonyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This structural feature also enhances its potential as a versatile building block in synthetic chemistry .

Biological Activity

1H-Imidazol-2(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing on various studies and case reports to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound can be synthesized through various methods, including cyclization reactions involving amino acids and carbonyl compounds. For example, one method involves the reaction of 4-(substituted phenyl)-1H-imidazol-2(5H)-one with amino acids in the presence of a catalyst, yielding derivatives with varying biological activities .

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds derived from this compound showed efficacy against Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Proteus vulgaris, with minimum inhibitory concentrations (MIC) reported in micrograms per milliliter (µg/mL) .

- Anticancer Properties : Research indicates that imidazole derivatives can act as cytotoxic agents against cancer cell lines. One study reported an IC50 value of 2.13 µM for a complex derived from this compound against HeLa cells, suggesting potent anticancer activity without significant toxicity to normal cells .

- Anti-inflammatory Effects : Imidazole derivatives have also been investigated for their anti-inflammatory properties. They inhibit specific enzymes involved in inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antihypertensive Effects : A case study on a related imidazole derivative demonstrated its ability to reduce blood pressure in spontaneously hypertensive rats, indicating potential cardiovascular applications .

- Cytotoxicity Against Cancer Cells : The efficacy of various imidazole derivatives was evaluated against different cancer cell lines, with several compounds showing promising results as potential chemotherapeutic agents .

Antimicrobial Activity of this compound Derivatives

| Compound No. | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| VIc | P. vulgaris | 15 | 50 |

| VId | S. aureus | 20 | 25 |

| VIe | E. coli | 18 | 30 |

| VIf | S. typhi | 22 | 20 |

Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Complex I | HeLa | 2.13 |

| Complex II | MCF-7 | 5.67 |

| Complex III | A549 | 4.12 |

Properties

Molecular Formula |

C3H4N2O |

|---|---|

Molecular Weight |

84.08 g/mol |

IUPAC Name |

1,5-dihydroimidazol-2-one |

InChI |

InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1H,2H2,(H,5,6) |

InChI Key |

QSTJOOUALACOSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.